molecular formula C15H21NO B1203957 (-)-Metazocine CAS No. 21286-57-7

(-)-Metazocine

Cat. No. B1203957
CAS RN: 21286-57-7
M. Wt: 231.33 g/mol
InChI Key: YGSVZRIZCHZUHB-COLVAYQJSA-N
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Description

Metazocine is a DEA Schedule II controlled substance. Substances in the DEA Schedule II have a high potential for abuse which may lead to severe psychological or physical dependence.
Metazocine is a benzazocine.

Scientific Research Applications

Reinforcing and Stimulus Properties

  • (-)-Metazocine has been studied for its reinforcing properties and phencyclidine-like stimulus effects. It maintained responding above saline levels in monkeys, indicating potential reinforcing properties. Additionally, it demonstrated discriminative stimulus properties in rats trained to discriminate phencyclidine (PCP) from saline (Slifer, Balster, & May, 1986).

Enantioselective Synthesis

  • The enantioselective synthesis of (-)-Metazocine has been achieved from d-tyrosine, which is significant for the production of chiral benzomorphan analogues. This synthesis process is crucial for facilitating biological and medicinal chemistry studies of clinically important molecules like (-)-Metazocine (Hu, Zhang, & Zhai, 2016).

Nuclear Magnetic Resonance (NMR) Spectra Analysis

  • High-frequency 1H and 13C NMR spectra of (-)-Metazocine have been recorded and analyzed, providing valuable insights into its structural and configurational properties. This analysis is significant for understanding the drug's pharmacological behavior (Grassi, Pappalardo, & Perly, 1988).

Discriminative Characteristics in Monkeys

  • The stereoisomers of (-)-Metazocine have been examined in monkeys for their ketamine-like discriminative characteristics. This research helps in understanding the drug's impact on narcotic receptors and its potential therapeutic applications (Solomon, Herling, & Woods, 1981).

Analgesic Potency and Dependency

  • (-)-Metazocine, along with other benzomorphan analogues, has been studied for its analgesic potency and dependency capacity. Such studies are crucial for determining the clinical viability of (-)-Metazocine as a pain management drug (Imai, Ban, Hori, Niwa, Nozaki, & Fujimura, 1981).

Opioid Receptor Interaction

  • The interaction of (-)-Metazocine with opioid receptors has been explored, especially in the context of its role in opioid peptides and opiates. This research is significant for understanding the drug's mechanism of action and potential therapeutic applications (Ramakrishnan & Portoghese, 1982).

properties

CAS RN

21286-57-7

Product Name

(-)-Metazocine

Molecular Formula

C15H21NO

Molecular Weight

231.33 g/mol

IUPAC Name

(1R,9R,13R)-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol

InChI

InChI=1S/C15H21NO/c1-10-14-8-11-4-5-12(17)9-13(11)15(10,2)6-7-16(14)3/h4-5,9-10,14,17H,6-8H2,1-3H3/t10-,14+,15+/m0/s1

InChI Key

YGSVZRIZCHZUHB-COLVAYQJSA-N

Isomeric SMILES

C[C@H]1[C@H]2CC3=C([C@@]1(CCN2C)C)C=C(C=C3)O

SMILES

CC1C2CC3=C(C1(CCN2C)C)C=C(C=C3)O

Canonical SMILES

CC1C2CC3=C(C1(CCN2C)C)C=C(C=C3)O

Other CAS RN

21286-60-2
3734-52-9

synonyms

1,2,3,4,5,6-hexahydro-3,6,11-trimethyl-2,6-methano-3-benzazocin-8-ol
metazocine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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